molecular formula C7H14O2 B8747742 3-(Hydroxymethyl)cyclohexan-1-ol CAS No. 76140-18-6

3-(Hydroxymethyl)cyclohexan-1-ol

Cat. No.: B8747742
CAS No.: 76140-18-6
M. Wt: 130.18 g/mol
InChI Key: PFXRPUFYSLHDMF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclohexan-1-ol (CAS: 76140-18-6) is a bicyclic alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group at position 1 and a hydroxymethyl (-CH₂OH) group at position 3. This compound is characterized by its two hydroxyl groups, which enhance its polarity and hydrogen-bonding capacity compared to simpler cyclohexanol derivatives.

Properties

CAS No.

76140-18-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-(hydroxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2

InChI Key

PFXRPUFYSLHDMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Hydroxymethyl)cyclohexan-1-ol with analogous cyclohexanol derivatives, focusing on structural features, physicochemical properties, and functional applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS Number
This compound C₇H₁₄O₂ 130.18 -OH (C1), -CH₂OH (C3) Alcohol, primary alcohol 76140-18-6
Cyclohexanemethanol C₇H₁₄O 114.19 -CH₂OH (C1) Primary alcohol 100-49-2
3-Methyl-2-cyclohexen-1-ol C₇H₁₂O 112.17 -OH (C1), -CH₃ (C3), C2-C3 double bond Alcohol, alkene 21378-21-2
3-(Chloromethyl)cyclohexan-1-ol C₇H₁₃ClO 148.63 -OH (C1), -CH₂Cl (C3) Alcohol, chlorinated alkyl 99419-63-3
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl 299.84 -OH (C1), -N(CH₃)₂ (C2), methoxyphenyl Alcohol, tertiary amine, ether 27203-92-5

Key Observations:

  • Cyclohexanemethanol lacks the secondary hydroxyl group at C1, reducing its polarity compared to this compound .
  • 3-Methyl-2-cyclohexen-1-ol features a conjugated alkene, which increases its rigidity and reactivity in addition reactions (e.g., electrophilic attack) .
  • 3-(Chloromethyl)cyclohexan-1-ol replaces the hydroxymethyl group with a chloromethyl group, making it more reactive in nucleophilic substitutions .
  • Tramadol Hydrochloride demonstrates how bulky aromatic and amine substituents enable pharmacological activity (analgesic) via opioid receptor interactions .

Physicochemical Properties

  • Hydrogen Bonding: The dual hydroxyl groups in this compound enhance its solubility in polar solvents (e.g., water, ethanol) compared to mono-hydroxylated analogs like cyclohexanemethanol .
  • Boiling Point: Cyclohexanol derivatives with larger substituents (e.g., trifluoromethyl in 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol) exhibit higher boiling points due to increased molecular weight and polarity .
  • Reactivity : The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid or participate in esterification, whereas chloromethyl analogs are prone to nucleophilic displacement .

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